molecular formula C18H22N6OS2 B11054017 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11054017
M. Wt: 402.5 g/mol
InChI Key: DGPLVCAJQBRFHQ-UHFFFAOYSA-N
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Description

3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the amino and carboxamide groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-AMINO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities. Its combination of the thiadiazole ring with other functional groups allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C18H22N6OS2

Molecular Weight

402.5 g/mol

IUPAC Name

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C18H22N6OS2/c1-4-13-22-23-18(26-13)21-16(25)15-14(19)11-7-10-8-24(9(2)3)6-5-12(10)20-17(11)27-15/h7,9H,4-6,8,19H2,1-3H3,(H,21,23,25)

InChI Key

DGPLVCAJQBRFHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N

Origin of Product

United States

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